molecular formula C17H12BrNO3 B3530059 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

Cat. No. B3530059
M. Wt: 358.2 g/mol
InChI Key: JYEYQUZDPXJGCI-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as BMI or BRD-0705, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of isoxazolone derivatives, which have been shown to have a variety of biological activities. BMI has been reported to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone exerts its biological activity by binding to the acetyl-lysine binding pocket of the BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in various disease pathways, including oncogenesis and inflammation.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone inhibits cell proliferation and induces apoptosis. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. Furthermore, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity towards its target proteins, making it a valuable tool for investigating the role of these proteins in disease pathways. However, like all small molecule inhibitors, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has limitations. It may have off-target effects, and its activity may be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in scientific research. One area of interest is the development of more potent and selective BET inhibitors for the treatment of cancer and other diseases. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone and other isoxazolone derivatives may have potential applications in the development of new drugs for neurological disorders. Furthermore, the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been extensively used in scientific research as a tool compound to investigate the role of various proteins and enzymes in disease pathways. For example, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been proposed as a potential therapy for cancer, inflammation, and other diseases.

properties

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-21-15-8-7-13(18)9-12(15)10-14-16(19-22-17(14)20)11-5-3-2-4-6-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEYQUZDPXJGCI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

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